1,4-Bis(9,9-dioctyl-9H-fluoren-2-yl)anthracene-9,10-dione
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Overview
Description
1,4-Bis(9,9-dioctyl-9H-fluoren-2-yl)anthracene-9,10-dione is an organic compound that belongs to the class of anthraquinones. This compound is characterized by its unique structure, which includes two 9,9-dioctyl-9H-fluoren-2-yl groups attached to an anthracene-9,10-dione core. It is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(9,9-dioctyl-9H-fluoren-2-yl)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with 9,9-dioctyl-9H-fluorene and anthracene-9,10-dione.
Coupling Reaction: The 9,9-dioctyl-9H-fluorene is first brominated to form 2,7-dibromo-9,9-dioctyl-9H-fluorene. This intermediate is then coupled with anthracene-9,10-dione using a palladium-catalyzed Suzuki coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(9,9-dioctyl-9H-fluoren-2-yl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The fluorenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include various substituted anthraquinones and anthracenes, depending on the specific reagents and conditions used .
Scientific Research Applications
1,4-Bis(9,9-dioctyl-9H-fluoren-2-yl)anthracene-9,10-dione has several scientific research applications:
Organic Electronics: It is widely used in the development of OLEDs and OPVs due to its excellent electron-transport properties and high thermal stability.
Photovoltaics: The compound is used in the fabrication of organic solar cells, where it acts as an electron acceptor material.
Fluorescent Dyes: It is employed as a fluorescent dye in various biological and chemical assays.
Material Science: The compound is used in the synthesis of semiconducting polymers for various electronic applications.
Mechanism of Action
The mechanism of action of 1,4-Bis(9,9-dioctyl-9H-fluoren-2-yl)anthracene-9,10-dione involves its ability to transport electrons efficiently. The molecular structure allows for effective conjugation and electron delocalization, which enhances its electron-transport properties. In OLEDs, the compound facilitates the movement of electrons from the cathode to the emissive layer, resulting in efficient light emission .
Comparison with Similar Compounds
Similar Compounds
2,2’- (9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): This compound is used as a precursor in the synthesis of polymer semiconductors.
9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester: Another similar compound used in the synthesis of organic semiconductors.
Uniqueness
1,4-Bis(9,9-dioctyl-9H-fluoren-2-yl)anthracene-9,10-dione stands out due to its unique combination of high thermal stability, excellent electron-transport properties, and versatility in various applications, particularly in organic electronics and photovoltaics.
Properties
CAS No. |
921598-94-9 |
---|---|
Molecular Formula |
C72H88O2 |
Molecular Weight |
985.5 g/mol |
IUPAC Name |
1,4-bis(9,9-dioctylfluoren-2-yl)anthracene-9,10-dione |
InChI |
InChI=1S/C72H88O2/c1-5-9-13-17-21-31-47-71(48-32-22-18-14-10-6-2)63-39-29-27-35-57(63)59-43-41-53(51-65(59)71)55-45-46-56(68-67(55)69(73)61-37-25-26-38-62(61)70(68)74)54-42-44-60-58-36-28-30-40-64(58)72(66(60)52-54,49-33-23-19-15-11-7-3)50-34-24-20-16-12-8-4/h25-30,35-46,51-52H,5-24,31-34,47-50H2,1-4H3 |
InChI Key |
VBHBGQKIVVZIMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C5C(=C(C=C4)C6=CC7=C(C=C6)C8=CC=CC=C8C7(CCCCCCCC)CCCCCCCC)C(=O)C9=CC=CC=C9C5=O)CCCCCCCC |
Origin of Product |
United States |
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